Trichodermin

Catalog No.
S592983
CAS No.
4682-50-2
M.F
C17H24O4
M. Wt
292.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trichodermin

CAS Number

4682-50-2

Product Name

Trichodermin

IUPAC Name

[(1S,2R,7R,9R,11R,12S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate

Molecular Formula

C17H24O4

Molecular Weight

292.4 g/mol

InChI

InChI=1S/C17H24O4/c1-10-5-6-15(3)12(7-10)21-14-8-13(20-11(2)18)16(15,4)17(14)9-19-17/h7,12-14H,5-6,8-9H2,1-4H3/t12-,13-,14-,15+,16-,17+/m1/s1

InChI Key

HNEGCRMUYSKRRR-IKIFYQGPSA-N

SMILES

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C)C)C

Synonyms

Trichodermin, Trichodermol

Canonical SMILES

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C)C)C

Isomeric SMILES

CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H](C[C@H]([C@@]34CO4)O2)OC(=O)C)C)C

Description

Antifungal metabolite from several fungi, mainly Trichoderma viride; inhibits protein synthesis by binding to ribosomes; proposed as antifungal and antineoplastic; used as tool in cellular biochemistry.

Trichodermin is a secondary metabolite belonging to the trichothecene class of mycotoxins, which are produced by various fungi, particularly species of Trichoderma, Fusarium, and Myrothecium. Its chemical formula is C17H24O4C_{17}H_{24}O_{4}, and it is characterized by a unique structure that includes a 12,13-epoxy ring and an olefinic group at positions C-9 and C-10. This compound exhibits potent biological activities, particularly as an inhibitor of protein synthesis in eukaryotic cells, making it a subject of interest in both pharmacological and agricultural applications .

Trichodermin is synthesized through a series of enzymatic reactions starting from farnesyl pyrophosphate (FPP). The key steps include:

  • Cyclization of FPP to form trichodiene via the enzyme trichodiene synthase (TRI5).
  • Oxidation of trichodiene to isotrichodiol, followed by dehydration to form EPT.
  • Hydroxylation of EPT to produce trichodermol.
  • Acetylation of trichodermol to form trichodermin, catalyzed by the TRI3 enzyme using acetyl-CoA as the acetyl donor .

These reactions highlight the intricate biosynthetic pathway that leads to the formation of trichodermin, which is conserved across various Trichoderma species.

Trichodermin exhibits significant biological activities:

  • Inhibition of Protein Synthesis: It binds to ribosomes and inhibits protein synthesis by interfering with the peptidyl transferase activity, which is crucial for translation in eukaryotic cells .
  • Antimicrobial Activity: Trichodermin has shown effectiveness against a range of pathogens including filamentous fungi, yeasts, and bacteria. Its antimicrobial properties make it a candidate for agricultural fungicides .
  • Cytotoxic Effects: Notably, trichodermin has been found to induce apoptosis in various cancer cell lines, suggesting potential applications in cancer therapy .

The synthesis of trichodermin can be achieved through both natural biosynthetic pathways and chemical synthesis. The natural biosynthesis involves the aforementioned enzymatic processes within Trichoderma species. In contrast, chemical synthesis methods have been developed that allow for the creation of trichodermin derivatives with modified biological activities. These derivatives are synthesized by altering specific functional groups on the trichodermin structure to enhance its efficacy against pathogens or improve its pharmacological properties .

Trichodermin has several applications:

  • Agricultural Fungicide: Due to its potent antifungal properties, it is used in agriculture to protect crops from fungal pathogens.
  • Pharmaceuticals: Its ability to inhibit protein synthesis and induce apoptosis makes it a candidate for developing anticancer drugs.
  • Research Tool: Trichodermin serves as a valuable tool in molecular biology for studying protein synthesis and cellular responses to stress .

Trichodermin is part of a larger family of trichothecenes. Here are some similar compounds:

Compound NameSource OrganismKey Features
DeoxynivalenolFusarium graminearumCommonly known as vomitoxin; inhibits protein synthesis like trichodermin.
NivalenolFusarium nivaleSimilar structure; exhibits cytotoxicity but has different biological effects.
T-2 ToxinFusarium sporotrichioidesHighly toxic; affects immune response more severely than trichodermin.
HT-2 ToxinFusarium langsethiaeRelated to T-2 toxin; shows similar effects on protein synthesis but varies in toxicity levels.

Uniqueness of Trichodermin

Trichodermin's uniqueness lies in its specific structural features—particularly the 12,13-epoxy group and its acetylation at C-4—which contribute to its distinct biological activities compared to other trichothecenes. While many share similar mechanisms of action, the specific interactions and effects can vary significantly based on minor structural differences .

XLogP3

1.8

UNII

WF22557W91

Wikipedia

Trichodermin

Dates

Modify: 2024-02-18

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